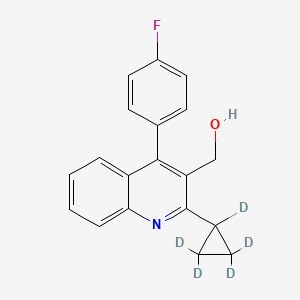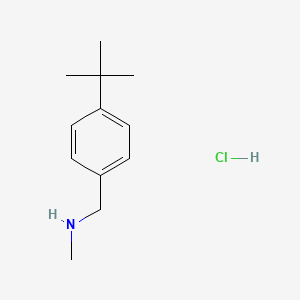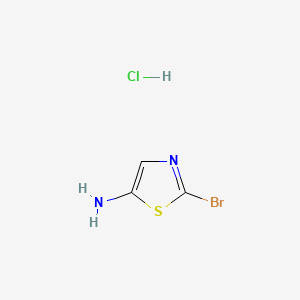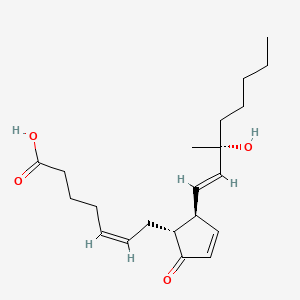
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5
説明
“2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5” is a chemical compound. It’s an impurity in the production of Pitavastatin, a potent HMG-CoA reductase inhibitor used for hypercholesterolemia (elevated cholesterol) and prevention of cardiovascular disease .
Synthesis Analysis
The synthesis of “2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5” involves reacting 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate, sodium borohydride, absolute ethyl alcohol, and concentrated hydrochloric acid in THF (Tetra Hydro Furan) to generate a diborane-THF solution. This solution, acting as a reducing agent, reduces an ester carbonyl into an alcoholic hydroxyl to obtain the final product .Molecular Structure Analysis
The molecular formula of “2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5” is C19H16FNO. The average mass is 293.335 Da and the monoisotopic mass is 293.121582 Da .科学的研究の応用
GPCR Ligand Evaluation and Anticancer Properties
- Researchers have identified and evaluated novel 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl) quinolines as G-Protein Coupled Receptor (GPCR) ligands. These compounds show significant potential as PI3-Kinase inhibitors and have exhibited considerable efficacy in in vitro studies against breast and skin cancer cell lines (Thangarasu, Selvi, & Manikandan, 2018).
Intermediate Synthesis for Statin Development
- The compound serves as an important intermediate in the synthesis of pitavastatin, a medication used to lower blood lipids. It has been synthesized through various chemical reactions, demonstrating its utility in pharmaceutical manufacturing (Wang Zhixiang, 2008).
HMG-CoA Reductase Inhibition
- In the context of cardiovascular disease, 2-cyclopropyl-4-(4-fluorophenyl) quinoline derivatives have been synthesized and evaluated for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis. These studies have highlighted the importance of the compound in developing novel cholesterol-lowering drugs (Suzuki et al., 2001).
Anti-Inflammatory and Molecular Docking Studies
- A 2-cyclopropyl-4-(4-fluorophenyl) quinoline analog has been synthesized and studied for its anti-inflammatory properties. This research also includes molecular docking analysis to explore the compound's potential therapeutic applications (Sureshkumar et al., 2017).
Development of Antimicrobial Agents
- The compound has been utilized in the synthesis of various derivatives with potential antimicrobial properties. This includes studies on the structural modifications of the quinoline ring and their effects on antibacterial activity (Patel, Patel, & Chauhan, 2007).
Photostability and Photochemical Studies
- Research has also been conducted on the photochemical properties of quinoline derivatives, which include compounds similar to 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5. These studies are crucial in understanding the stability and behavior of these compounds under different light conditions (Mella, Fasani, & Albini, 2001).
Safety and Hazards
The safety information for “2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5” indicates that it should be handled with care. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. It’s also recommended to avoid dust formation and breathing in mist, gas, or vapors .
作用機序
Target of Action
The compound 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5, also known as [4-(4-Fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]methanol, is a derivative of Pitavastatin . Pitavastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol within the liver .
Mode of Action
Pitavastatin, and by extension its derivatives, work by competitively inhibiting HMG-CoA Reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a necessary step in cholesterol biosynthesis . By blocking this step, the compound effectively reduces the production of cholesterol and other lipids, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL . By inhibiting HMG-CoA Reductase, the compound disrupts this pathway, leading to a decrease in the levels of these lipids .
Pharmacokinetics
Pitavastatin is known to have good bioavailability and is metabolized in the liver
Result of Action
The primary result of the action of this compound is a reduction in the levels of cholesterol, LDL, and VLDL . This can help reduce the risk of cardiovascular disease, including conditions such as atherosclerosis, heart attack, and stroke .
特性
IUPAC Name |
[4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-10,13,22H,5-6,11H2/i5D2,6D2,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZDBNPUFMDGFZ-ZUIAZTCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(Isopropylsulfanyl)-3-pyridinyl]formamide](/img/structure/B585934.png)
![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/no-structure.png)








